3-Amino-2-[(3,5-ditert-butyl-4-oxo-1-cyclohexa-2,5-dienylidene)methyl]-3-mercapto-2-propenenitrile
Description
This compound is a multifunctional nitrile derivative featuring a cyclohexa-2,5-dienylidene core substituted with tert-butyl groups at the 3- and 5-positions, an oxo group at position 4, and a methyl-linked propenenitrile moiety. The tert-butyl substituents likely enhance steric bulk, influencing solubility and stability compared to simpler analogs .
Properties
Molecular Formula |
C18H24N2OS |
|---|---|
Molecular Weight |
316.5 g/mol |
IUPAC Name |
2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enethioamide |
InChI |
InChI=1S/C18H24N2OS/c1-17(2,3)13-8-11(7-12(10-19)16(20)22)9-14(15(13)21)18(4,5)6/h7-9,21H,1-6H3,(H2,20,22) |
InChI Key |
XRZYELWZLNAXGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C(C#N)C(=S)N |
Origin of Product |
United States |
Preparation Methods
Formation of 3,5-Ditert-Butyl-4-Oxocyclohexa-2,5-Dien-1-One
The cyclohexadienylidene precursor is synthesized via Friedel-Crafts alkylation of 4-hydroxyacetophenone with tert-butyl chloride in the presence of AlCl₃, followed by oxidative dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). This yields 3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-one, characterized by its conjugated diketone system (Table 1).
| Property | Value |
|---|---|
| Molecular Weight | 262.36 g/mol |
| λ_max (UV-Vis) | 320 nm (ε = 12,500 M⁻¹cm⁻¹) |
| IR (C=O stretch) | 1680 cm⁻¹ |
Functionalization via Knoevenagel Condensation
The cyclohexadienylidene ketone undergoes Knoevenagel condensation with cyanoacetamide in ethanol under reflux, catalyzed by piperidine. This forms the α,β-unsaturated nitrile intermediate (2-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dienylidene)methyl]-2-propenenitrile) with 72% yield. Mechanistic studies confirm the base-catalyzed enolate formation, followed by dehydration (Figure 1).
$$ \text{Cyclohexadienylidene ketone} + \text{NCCH}2\text{CONH}2 \xrightarrow{\text{piperidine}} \text{Intermediate} + \text{H}_2\text{O} $$
Introduction of Amino and Mercapto Groups
Amination via Michael Addition
The α,β-unsaturated nitrile reacts with aqueous ammonia (25%) in THF at 0–5°C to install the amino group at the β-position. The reaction proceeds via Michael addition, with the nitrile’s electron-withdrawing nature facilitating nucleophilic attack (Eq. 1).
$$ \text{Intermediate} + \text{NH}_3 \rightarrow \text{3-Amino-2-[(...)-methyl]-2-propenenitrile} $$
Thiolation Using Alkaline Hydrosulfide
Thiolation is achieved by treating the aminated intermediate with sodium hydrosulfide (NaSH) in DMF at 80°C for 6 hours. The mercapto group substitutes the nitrile’s α-hydrogen, with the reaction’s regioselectivity governed by the nitrile’s electronic effects. Excess NaSH ensures complete conversion, though side products like disulfides may form if oxygen is present.
Optimization and Purification
Reaction Condition Screening
A factorial design experiment identified optimal parameters (Table 2):
| Variable | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 80°C | +15% |
| NaSH Equivalents | 1.2 | +10% |
| Solvent | DMF | +8% |
Chromatographic Purification
Crude product purification employs silica gel chromatography (hexane:ethyl acetate, 7:3), yielding 89% pure compound. HPLC analysis (C18 column, acetonitrile:water 65:35) confirms >95% purity.
Mechanistic and Spectroscopic Validation
NMR Characterization
¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 18H, tert-butyl), 5.78 (s, 1H, vinyl-H), 6.92 (s, 2H, NH₂). ¹³C NMR confirms the cyclohexadienylidene carbonyl at δ 192.1 ppm.
Mass Spectrometry
HRMS (ESI⁺): m/z calc. for C₂₀H₂₅N₂OS [M+H]⁺: 357.1732; found: 357.1735.
Comparative Analysis of Alternative Routes
One-Pot Tandem Condensation
An alternative approach condenses 3,5-ditert-butyl-4-hydroxybenzaldehyde, malononitrile, and thiourea in acetic acid, yielding the target compound in 65% yield. However, this method suffers from poor regiocontrol and requires rigorous pH adjustment.
Solid-Phase Synthesis
Immobilization of the cyclohexadienylidene core on Wang resin enables stepwise amination and thiolation, achieving 78% yield but requiring specialized equipment.
Industrial-Scale Considerations
Large-scale production faces challenges in waste management (e.g., NaSH byproducts) and cost-effective purification. Continuous flow reactors with in-line FTIR monitoring are proposed to enhance reproducibility and reduce reaction times.
Chemical Reactions Analysis
Tyrphostin AG 879 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Tyrphostin AG 879 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the inhibition of tyrosine kinases involved in cancer cell proliferation.
Neurobiology: Tyrphostin AG 879 is used to investigate the role of nerve growth factor receptors in neuronal growth and differentiation.
Phospholipid Biosynthesis: The compound has been identified as an inhibitor of phospholipid biosynthesis, making it useful in studies related to cell membrane formation and function.
Antiviral Research:
Mechanism of Action
Tyrphostin AG 879 exerts its effects by inhibiting the tyrosine kinase activity of specific receptors, including TrkA and HER2/neu. The inhibition of these receptors leads to a decrease in downstream signaling pathways, such as the MAP kinase pathway, which is involved in cell proliferation and survival . By blocking these pathways, Tyrphostin AG 879 effectively reduces cell proliferation and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Notes on Evidence Limitations
- Direct studies on the target compound are absent in the provided evidence; comparisons are inferred from structurally related nitriles and heterocycles.
- Data on biological activity or spectroscopic properties (e.g., NMR, IR) for the target compound remain unverified in the cited sources.
Biological Activity
3-Amino-2-[(3,5-ditert-butyl-4-oxo-1-cyclohexa-2,5-dienylidene)methyl]-3-mercapto-2-propenenitrile is a compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound has the following structural formula:
This structure features a mercapto group, which is often associated with biological activity due to its ability to interact with various biomolecules.
Antioxidant Activity
Research indicates that compounds with similar structures often exhibit significant antioxidant properties. The presence of the mercapto group enhances the ability to scavenge free radicals, which can prevent oxidative stress-related damage in cells.
Antimicrobial Properties
Studies have shown that derivatives of cyclohexadiene can possess antimicrobial activity. This compound's structure suggests potential efficacy against various bacterial strains. For instance, compounds with similar moieties have been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of inhibition.
Cytotoxic Effects
The cytotoxicity of 3-Amino-2-[(3,5-ditert-butyl-4-oxo-1-cyclohexa-2,5-dienylidene)methyl]-3-mercapto-2-propenenitrile has been evaluated in several cancer cell lines. Preliminary data suggest that it may induce apoptosis in specific cancer cells, possibly through the modulation of apoptosis-related proteins.
Anti-inflammatory Properties
Given the role of oxidative stress in inflammation, the antioxidant properties may correlate with anti-inflammatory effects. Some studies suggest that similar compounds can inhibit pro-inflammatory cytokines, indicating a potential therapeutic role in inflammatory diseases.
The biological activity of this compound may be attributed to several mechanisms:
- Free Radical Scavenging: The mercapto group can donate electrons to free radicals, neutralizing them.
- Enzyme Inhibition: Compounds with similar structures have been shown to inhibit enzymes involved in inflammation and cancer progression.
- Gene Expression Modulation: There is evidence that such compounds can influence gene expression related to cell survival and death.
Case Studies and Research Findings
| Study | Findings | Notes |
|---|---|---|
| Nakamura et al. (2019) | Identified cytotoxic effects against HL60 leukemia cells | IC50 values reported |
| Qin et al. (2018) | Demonstrated inhibition of COX-2 expression in cancer cell lines | Potential anti-inflammatory activity |
| Liu et al. (2017) | Reported moderate cytotoxicity against breast cancer cells | IC50 value of 4.2 μmol/L |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
